molecular formula C13H20Cl4N2 B12834937 (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride

(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride

Cat. No.: B12834937
M. Wt: 346.1 g/mol
InChI Key: KHJUMGPSMJANLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyl group and a methanamine group The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of piperidinones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of neurotransmitters by binding to their receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C13H20Cl4N2

Molecular Weight

346.1 g/mol

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]piperidin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C13H18Cl2N2.2ClH/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17;;/h1,4-5,10H,2-3,6-9,16H2;2*1H

InChI Key

KHJUMGPSMJANLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2Cl)Cl)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.